N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a chlorobenzyl group, and a methylbenzylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, often using coupling reagents like EDCI or DCC.
Attachment of the chlorobenzyl group: This is typically done through a nucleophilic substitution reaction, where the furan ring is treated with a chlorobenzyl halide in the presence of a base.
Addition of the methylbenzylsulfonyl group: This final step involves the sulfonylation of the furan ring using a methylbenzyl sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary but often include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide derivatives: Compounds with similar structures but different substituents on the furan ring or benzyl groups.
Other furan carboxamides: Compounds with a furan ring and carboxamide group but different substituents.
Uniqueness
This compound stands out due to its specific combination of substituents, which can confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S/c1-15-6-2-3-8-17(15)13-28(25,26)14-18-10-11-20(27-18)21(24)23-12-16-7-4-5-9-19(16)22/h2-11H,12-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZYKDZRZWAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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